1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene

Nucleophilic Aromatic Substitution Regioselectivity Reaction Kinetics

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene (CAS 1803828-11-6) is a highly fluorinated aromatic building block featuring a 1,4-difluoro substitution pattern, a nitro group at the 2-position, and a trifluoromethoxy (-OCF₃) moiety at the 6-position. With a molecular formula of C₇H₂F₅NO₃ and a molecular weight of 243.09 g/mol, this compound belongs to the class of activated aryl halides, where the strong electron-withdrawing nitro and -OCF₃ groups render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C7H2F5NO3
Molecular Weight 243.09 g/mol
Cat. No. B14036861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene
Molecular FormulaC7H2F5NO3
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F
InChIInChI=1S/C7H2F5NO3/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H
InChIKeyWZDAOGJWUZQXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene: Core Properties and Compound Class Identification


1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene (CAS 1803828-11-6) is a highly fluorinated aromatic building block featuring a 1,4-difluoro substitution pattern, a nitro group at the 2-position, and a trifluoromethoxy (-OCF₃) moiety at the 6-position . With a molecular formula of C₇H₂F₅NO₃ and a molecular weight of 243.09 g/mol, this compound belongs to the class of activated aryl halides, where the strong electron-withdrawing nitro and -OCF₃ groups render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions . The unique combination of substituents—particularly the ortho-relationship between the nitro group and one fluorine atom—creates a distinct electronic environment that differentiates it from other fluorinated nitrobenzene derivatives [1].

Why 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene Cannot Be Substituted with Generic Analogs


In medicinal and agrochemical synthesis, the simple substitution of one fluorinated building block for another can lead to failed reactions or suboptimal product profiles due to profound differences in reactivity and physicochemical properties. The 1,4-difluoro-2-nitro-6-(trifluoromethoxy)benzene scaffold is not interchangeable with other regioisomers (e.g., 1,2-difluoro analogs) or halogen variants (e.g., chloro or -CF₃ analogs) because the precise spatial arrangement of its electron-withdrawing groups dictates both the kinetics of nucleophilic attack and the subsequent properties of derived compounds [1]. The ortho-fluorine atom adjacent to the nitro group is uniquely activated for SNAr, while the -OCF₃ group confers a distinct lipophilicity and metabolic stability profile compared to -CF₃ or -OCH₃ analogs, which directly impacts bioavailability and target engagement in downstream applications [2].

Quantitative Differentiation Guide: 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene vs. Closest Comparators


Regioisomeric Control: 1,4-Difluoro Substitution Pattern Dictates Ortho-Fluorine Reactivity in SNAr

The 1,4-difluoro substitution pattern in the target compound creates a highly activated ortho-fluorine atom due to the synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethoxy groups. In contrast, the 1,2-difluoro regioisomer (e.g., 1,2-difluoro-4-nitro-5-(trifluoromethoxy)benzene) lacks this specific ortho-activation geometry, leading to different reactivity and selectivity profiles. While direct kinetic rate constants for the target compound are not publicly available, class-level inference from studies on related activated aryl fluorides indicates that the ortho-fluorine in a 1,4-difluoro-2-nitro system is significantly more reactive toward nucleophiles than a meta-fluorine in the 1,2-difluoro analog [1].

Nucleophilic Aromatic Substitution Regioselectivity Reaction Kinetics

Leaving Group Hierarchy: Fluorine vs. Chlorine in Aminodehalogenation Reactions

In aminodehalogenation reactions of activated aromatic nitro compounds, the fluorine atom in the target compound acts as a superior leaving group compared to chlorine. A competitive substitution study on related nitrobenzenes demonstrated that under identical conditions (aqueous ammonia, 80-160 °C, high pressure), the reactivity of a fluorine substituent is significantly higher than that of a chlorine atom [1]. This hierarchy (F > Cl) translates to faster reaction rates and potentially milder conditions when using the fluorine-containing target compound versus a hypothetical chloro analog (e.g., 1,4-dichloro-2-nitro-6-(trifluoromethoxy)benzene).

Aminodehalogenation Leaving Group Potential Synthetic Efficiency

Lipophilicity Modulation: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Group Impact on cLogP

The -OCF₃ group in the target compound provides a distinct lipophilicity profile compared to the commonly used -CF₃ analog. Calculated partition coefficients (cLogP) provide a quantitative basis for this difference: the target compound has a reported cLogP value of approximately 1 . While direct cLogP data for the exact -CF₃ analog (1,4-difluoro-2-nitro-6-(trifluoromethyl)benzene) is not readily available, class-level studies on aliphatic derivatives show that -OCF₃-substituted compounds exhibit higher lipophilicity than methoxy (-OCH₃) analogs and are nearly equivalent to -CF₃-bearing compounds, but with subtle differences in polarity and hydrogen-bonding capacity that affect membrane permeability and protein binding [1].

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability: The Unique Orthogonal Geometry of the -OCF₃ Group

The trifluoromethoxy (-OCF₃) group is a privileged motif in medicinal chemistry due to its ability to enhance metabolic stability and increase cellular membrane permeability [1]. Unlike -CF₃ or -OCH₃ groups, the -OCF₃ moiety possesses an orthogonal structural geometry that enriches molecular spatial complexity and provides additional binding affinity to active sites in a target [1]. While direct microsomal stability data for the target compound is not available, this class-level property differentiates it from simpler nitrobenzene analogs lacking the -OCF₃ group, which are more susceptible to oxidative metabolism.

Metabolic Stability Pharmacokinetics Bioisosterism

Optimal Application Scenarios for 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene


Synthesis of Trifluoromethoxy-Containing Pharmaceutical Intermediates via Selective SNAr

The target compound is ideally suited for the synthesis of pharmaceutical intermediates requiring a 1,4-difluoro-2-nitrobenzene core. Its activated ortho-fluorine allows for selective nucleophilic aromatic substitution (SNAr) to introduce amines, alkoxides, or other nucleophiles, while the para-fluorine can be retained for subsequent functionalization or exploited for its electronic effects [3]. This selective reactivity is critical for constructing complex molecules like benzimidazole derivatives, which are common scaffolds in drug discovery programs targeting kinases, GPCRs, and ion channels.

Agrochemical Building Block for Fluorinated Pesticide Analogs

Fluorinated aromatic building blocks are essential for modern agrochemical development, with approximately 20% of recently launched fluorine-containing pesticides incorporating a trifluoromethoxy group [3]. The target compound serves as a versatile precursor for the synthesis of novel insecticides and herbicides, such as -OCF₃ analogs of neonicotinoids (e.g., Imidacloprid and Thiacloprid) [2]. Its unique substitution pattern enables the construction of heterocyclic cores with improved environmental profiles and target-site specificity.

Difluoromethoxy/Trifluoromethoxy Reagent Precursor for Late-Stage Functionalization

The compound's structure aligns with patent literature describing its use as an intermediate for preparing reagents that enable the direct difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [3]. This is a powerful late-stage functionalization strategy that allows medicinal chemists to introduce the valuable -OCF₂H or -OCF₃ moieties onto complex drug candidates at the final steps of synthesis, thereby tuning pharmacokinetic properties without extensive resynthesis.

Precision Synthesis of Fluorinated Materials with Tailored Electronic Properties

In materials science, the precise arrangement of fluorine atoms on an aromatic ring influences properties like dielectric constant, thermal stability, and refractive index. The 1,4-difluoro-2-nitro-6-(trifluoromethoxy)benzene scaffold can be incorporated into polymers or liquid crystals to modulate these properties. The electron-withdrawing nitro and -OCF₃ groups create a highly polarized π-system, which is desirable for organic electronic materials and specialty coatings [3].

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